Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is a complex organic compound with a unique structure that includes both phosphinic amide and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include phosphinic acid derivatives and phenyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while reduction could produce phosphinic amine derivatives.
Scientific Research Applications
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biochemical processes, leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide structures.
Phenyl-containing compounds: Organic molecules that include phenyl groups.
Uniqueness
Phosphinic amide, N-(2-methylene-3-oxo-1-phenylbutyl)-P,P-diphenyl- is unique due to its combination of phosphinic amide and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
472956-75-5 |
---|---|
Molecular Formula |
C23H22NO2P |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[(diphenylphosphorylamino)-phenylmethyl]but-3-en-2-one |
InChI |
InChI=1S/C23H22NO2P/c1-18(19(2)25)23(20-12-6-3-7-13-20)24-27(26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,1H2,2H3,(H,24,26) |
InChI Key |
MXJXRAHKIMDVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.